molecular formula C22H22N8O3S B4893095 METHYL 2-[2-({4-ETHYL-5-[(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]BENZOATE

METHYL 2-[2-({4-ETHYL-5-[(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]BENZOATE

Cat. No.: B4893095
M. Wt: 478.5 g/mol
InChI Key: WMJUHRXAAINVJX-UHFFFAOYSA-N
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Description

METHYL 2-[2-({4-ETHYL-5-[(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]BENZOATE is a complex organic compound that features a combination of triazole, tetrazole, and benzoate moieties

Preparation Methods

The synthesis of METHYL 2-[2-({4-ETHYL-5-[(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]BENZOATE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the tetrazole moiety: This step may involve the use of azide compounds and cyclization under specific conditions.

    Attachment of the benzoate group: This can be done through esterification reactions.

    Final assembly: The different moieties are combined through nucleophilic substitution or other coupling reactions.

Industrial production methods would likely optimize these steps for higher yields and purity, potentially involving the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

METHYL 2-[2-({4-ETHYL-5-[(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid and alcohol.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various acids or bases for hydrolysis.

Scientific Research Applications

METHYL 2-[2-({4-ETHYL-5-[(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]BENZOATE has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent due to its complex structure and potential biological activity.

    Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.

    Biological Studies: It can be used in studies to understand its interaction with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of METHYL 2-[2-({4-ETHYL-5-[(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets. The triazole and tetrazole rings may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets would depend on the specific application and require detailed biochemical studies.

Comparison with Similar Compounds

Similar compounds to METHYL 2-[2-({4-ETHYL-5-[(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]BENZOATE include other triazole and tetrazole derivatives. These compounds share structural similarities but may differ in their functional groups and overall biological activity. Examples include:

  • This compound
  • This compound

Properties

IUPAC Name

methyl 2-[[2-[[4-ethyl-5-[(5-phenyltetrazol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N8O3S/c1-3-29-18(13-30-27-20(25-28-30)15-9-5-4-6-10-15)24-26-22(29)34-14-19(31)23-17-12-8-7-11-16(17)21(32)33-2/h4-12H,3,13-14H2,1-2H3,(H,23,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMJUHRXAAINVJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C(=O)OC)CN3N=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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